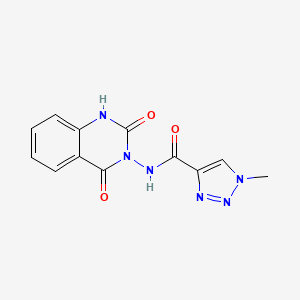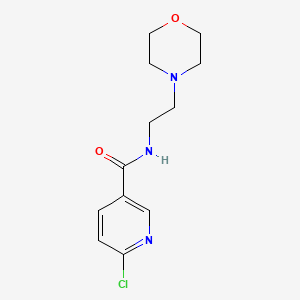
6-Chloro-N-(2-morpholinoethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-(2-morpholinoethyl)nicotinamide is a chemical compound with the formula C12H16ClN3O2 . It contains a total of 34 atoms, including 16 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of 6-Chloro-N-(2-morpholinoethyl)nicotinamide can be represented by the SMILES string: Clc1ccc(cn1)C(=O)NCCN2CCOCC2 . The InChI representation is: InChI=1S/C12H16ClN3O2/c13-11-2-1-10(9-15-11)12(17)14-3-4-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H,14,17) .Physical And Chemical Properties Analysis
6-Chloro-N-(2-morpholinoethyl)nicotinamide is a solid compound . Its molecular weight is 269.72734 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
1. Inhibition of Monoamine Oxidase
6-Chloro-N-(2-morpholinoethyl)nicotinamide and its derivatives have been studied for their potential as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters in the brain. Specifically, these compounds showed selective inhibition of MAO-A over MAO-B, indicating potential applications in neuropsychiatric and neurological disorders (Shi et al., 2010).
2. Corrosion Inhibition
Research has also explored the use of 6-Chloro-N-(2-morpholinoethyl)nicotinamide derivatives as corrosion inhibitors. These compounds have been evaluated for their protective effect against corrosion of metals in acidic environments. This application is significant in industrial settings where metal preservation is crucial (Jeeva et al., 2017).
3. Fluorescent Analogs in Biochemical Research
The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) using derivatives of 6-Chloro-N-(2-morpholinoethyl)nicotinamide has been reported. These fluorescent analogs are used in biochemical research to study enzymatic reactions and cellular processes (Barrio et al., 1972).
4. Antineoplastic Activities
Some 6-substituted nicotinamides, which include derivatives of 6-Chloro-N-(2-morpholinoethyl)nicotinamide, have shown antineoplastic (anti-cancer) activities. These compounds have been tested for their efficacy against various types of cancer cells, indicating their potential in cancer therapy (Ross, 1967).
5. Utilization by Biological Systems
Studies have also focused on how various organisms, including mammals, insects, and bacteria, utilize nicotinamide derivatives, such as 6-Chloro-N-(2-morpholinoethyl)nicotinamide. This research provides insights into the metabolic pathways and biological roles of these compounds (Ellinger et al., 1947).
6. Synthesis and Chemical Properties
The synthesis and chemical properties of 6-Chloro-N-(2-morpholinoethyl)nicotinamide have been studied, providing valuable information for its potential applications in various fields, including pharmaceuticals and industrial processes (Long, 2013).
7. Alzheimer's Disease Treatment
Research into the treatment of Alzheimer’s Disease has included the synthesis of cyclopentaquinoline derivatives, including 6-Chloro-N-(2-morpholinoethyl)nicotinamide, as multifunctional agents. These compounds show promise in inhibiting enzymes related to the disease and in managing its symptoms (Czarnecka et al., 2019).
8. Electrolytic Regeneration in Bioengineering
Studies have investigated the use of 6-Chloro-N-(2-morpholinoethyl)nicotinamide in the electrolytic regeneration of reduced forms from oxidized forms of coenzymes, which is significant in biotechnological applications and bioengineering (Aizawa et al., 1976).
9. Cell Survival and Differentiation
Nicotinamide, including its derivatives like 6-Chloro-N-(2-morpholinoethyl)nicotinamide, has been studied for its role in promoting cell survival and differentiation, especially in stem cell research. This research has implications for developing new treatments for various diseases (Meng et al., 2018).
10. Agricultural Applications
Research has explored the potential use of 6-Chloro-N-(2-morpholinoethyl)nicotinamide derivatives as agrochemicals. These studies focus on developing environmentally friendly and sustainable plant protection agents (Stachowiak et al., 2022).
Wirkmechanismus
While the specific mechanism of action for 6-Chloro-N-(2-morpholinoethyl)nicotinamide is not available, it’s worth noting that nicotinamide, a related compound, plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c13-11-2-1-10(9-15-11)12(17)14-3-4-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSIBMFUHQAQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-N-(2-morpholinoethyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

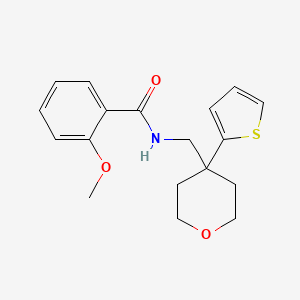

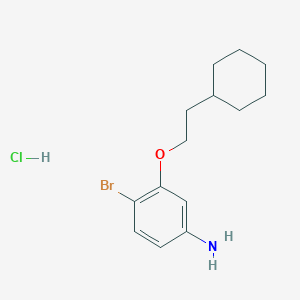
![N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2421175.png)

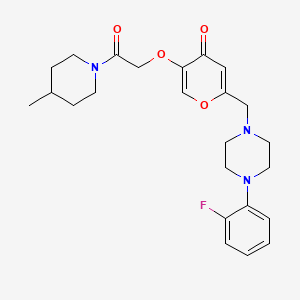
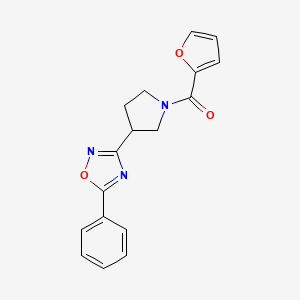
![(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid](/img/structure/B2421182.png)
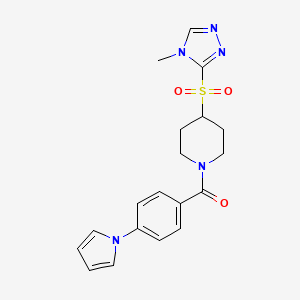
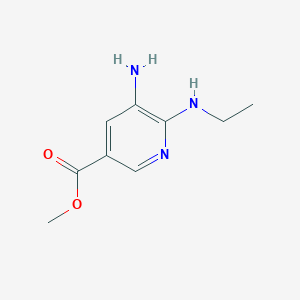
![8-(sec-butyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421185.png)
